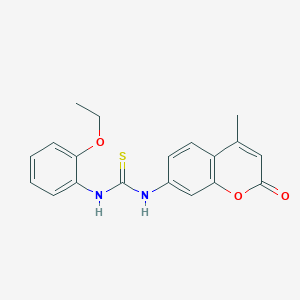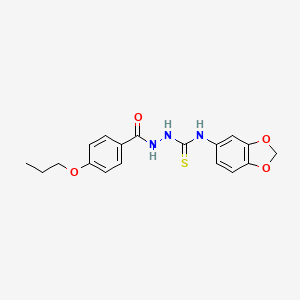![molecular formula C19H25NO3 B4649862 5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4649862.png)
5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide
Overview
Description
5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide, also known as TAK-875, is a novel and selective agonist of the G protein-coupled receptor GPR40. This compound has been developed as a potential treatment for type 2 diabetes mellitus, a chronic metabolic disorder that affects millions of people worldwide.
Mechanism of Action
5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide acts as an agonist of the GPR40 receptor, which is expressed in pancreatic beta cells. Activation of this receptor stimulates insulin secretion in response to glucose, leading to improved glycemic control. 5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide is highly selective for the GPR40 receptor and does not activate other G protein-coupled receptors, reducing the risk of off-target effects.
Biochemical and Physiological Effects:
5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide has been shown to improve glucose tolerance, insulin sensitivity, and glycemic control in animal models of diabetes and in clinical trials. In addition, 5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide has been shown to stimulate insulin secretion in a glucose-dependent manner, reducing the risk of hypoglycemia. 5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide is a highly selective agonist of the GPR40 receptor, making it a valuable tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, 5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide is not widely available and may be expensive to obtain. In addition, 5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide has not been extensively studied in non-diabetic animal models, limiting its potential applications in basic research.
Future Directions
There are several potential future directions for research on 5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide. One area of interest is the potential use of 5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide in combination with other antidiabetic agents, such as metformin or insulin, to improve glycemic control in patients with type 2 diabetes mellitus. Another area of interest is the potential use of 5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide in the treatment of other metabolic disorders, such as obesity or dyslipidemia. Finally, further studies are needed to evaluate the long-term safety and efficacy of 5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide in humans.
Scientific Research Applications
5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide has been extensively studied in preclinical and clinical trials to evaluate its efficacy and safety in the treatment of type 2 diabetes mellitus. In preclinical studies, 5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In clinical trials, 5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with type 2 diabetes mellitus.
properties
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-N-propylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-12-20-18(21)17-11-10-16(23-17)13-22-15-8-6-14(7-9-15)19(2,3)4/h6-11H,5,12-13H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMJDZVGVYEHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670066 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(4-tert-butylphenoxy)methyl]-N-propylfuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4649794.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B4649801.png)
![1-(4-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4649808.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4649812.png)
![5-{[(2-bromobenzyl)thio]methyl}-4-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4649825.png)
![1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine](/img/structure/B4649830.png)
![N-(2,6-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4649832.png)
![4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4649836.png)

![2-[(4-chlorobenzyl)thio]-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4649849.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)propanamide](/img/structure/B4649879.png)